1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound involved in various synthetic routes, contributing to the development of pharmacologically important compounds. Its synthesis and functional group transformations represent a significant area of interest within organic chemistry due to its complex structure and potential applications.
Synthesis Analysis
The synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivatives typically involves condensation reactions, cyclization processes, and specific functional group transformations. A method described involves silver nitrate-induced rearrangement and subsequent reduction processes to form related ring systems (Pauvert, Dupont, & Guingant, 2002). Another approach includes a gold-catalyzed tandem heterocyclization followed by Petasis–Ferrier rearrangement (Sze, Koh, Tjia, Rao, & Chan, 2013).
Molecular Structure Analysis
The molecular structure of derivatives like 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been established using X-ray crystallography, confirming configurations and the structural layout essential for their biological activity (Ihnatenko, Jones, & Kunick, 2021).
Scientific Research Applications
1. Anti-Cancer Agents
- Application Summary: This compound is used in the design and synthesis of novel anti-cancer agents. Specifically, it’s used in the creation of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
2. Radical Annulation
- Application Summary: This compound is used in the synthesis of Nitro-Benzo[b]azepines via a radical annulation of a designed diene system .
- Methods of Application: The synthesis involves the use of 2-aminobenzonitrile, arylmagnesium bromide, and dry THF .
- Results: The reaction resulted in the successful synthesis of Nitro-Benzo[b]azepines .
Safety And Hazards
The compound is intended for research use only and is not for human or veterinary use1. More detailed safety and hazard information were not found in the search results.
Future Directions
The compound’s complex structure and potential applications make it a significant area of interest within organic chemistry1. Its role in the synthesis of pharmacologically important compounds suggests it may contribute to future developments in medicinal chemistry1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIOAHUBNERHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295831 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |
CAS RN |
24310-36-9 | |
Record name | 24310-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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